

Application Note: Suzuki Cross-Coupling of 4-(2-Bromoethylidene)oxane

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Compound of Interest

Compound Name: 4-(2-Bromoethylidene)oxane

CAS No.: 21378-20-1

Cat. No.: B3252059

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Executive Summary & Chemical Identity[1]

4-(2-Bromoethylidene)oxane (also known as 4-(2-bromoethylidene)tetrahydro-2H-pyran) is a specialized allylic bromide electrophile. Unlike standard vinyl bromides (e.g., 4-bromomethylenetetrahydropyran), this reagent possesses an exocyclic double bond with a bromomethyl group at the terminus.

In Suzuki-Miyaura cross-coupling, it functions as an allylic electrophile, reacting with aryl or vinyl boronic acids to generate 4-(2-arylethylidene)tetrahydropyrans. This motif serves as a semi-rigid, extended linker in drug discovery, often used to project aryl groups into specific binding pockets while maintaining a specific vector relative to the pyran core.

Chemical Profile

| Property | Specification |
|------------------|--|
| IUPAC Name | 4-(2-Bromoethylidene)tetrahydro-2H-pyran |
| CAS Number | 21378-20-1 |
| Structure Class | Allylic Bromide (Exocyclic) |
| Molecular Weight | 191.07 g/mol |
| Reactivity | High (Susceptible to SN2, SN2', and Pd-catalyzed allylic substitution) |
| Storage | 2–8°C, under inert atmosphere (Light sensitive) |

Mechanistic Insight: The Allylic Challenge

Coupling this substrate requires understanding the specific catalytic cycle of allylic electrophiles, which differs from the standard oxidative addition seen with aryl halides.

The Catalytic Cycle (Allylic Pathway)

Upon reaction with Pd(0), **4-(2-bromoethylidene)oxane** does not form a simple

-palladium complex. Instead, it undergoes oxidative addition to form a

-allyl palladium complex (

-intermediate). The regioselectivity of the subsequent nucleophilic attack (by the boronate) determines the product structure.

- Path A (Linear/

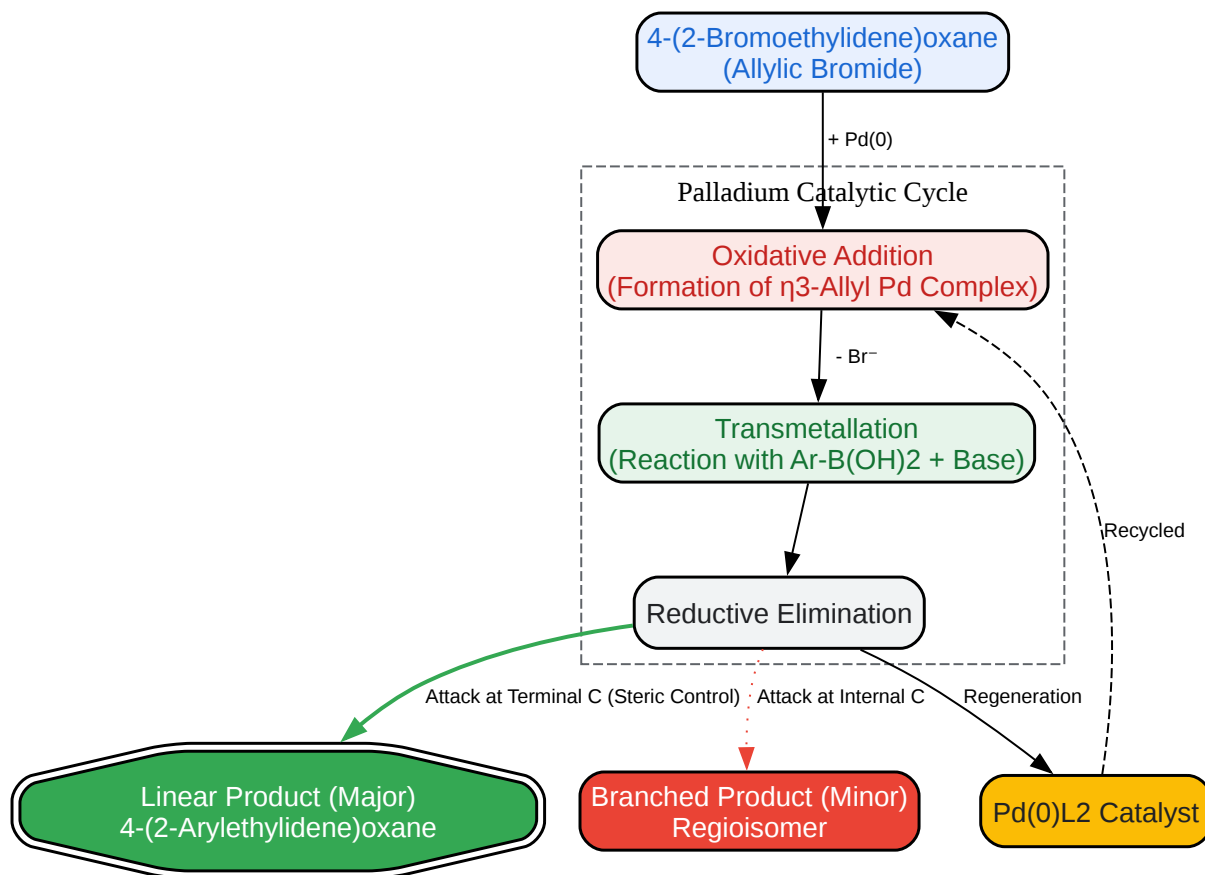
-Attack): Attack at the terminal carbon (C2') retains the exocyclic double bond character and yields the desired linear extended product. Sterics usually favor this pathway.

- Path B (Branched/

-Attack): Attack at the quaternary center (C4) would break the exocyclic double bond and form a spiro-vinyl or endocyclic alkene, which is sterically disfavored for this substrate.

Mechanistic Diagram

The following diagram illustrates the critical bifurcation in the catalytic cycle.



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Figure 1: Catalytic cycle highlighting the formation of the η^3 -allyl intermediate and the regioselective preference for the linear product.

Experimental Protocol

This protocol is optimized to maximize the yield of the linear product while suppressing protodehalogenation (a common side reaction where the Br is replaced by H) and double-bond isomerization.

Standard Reaction Conditions

Scale: 1.0 mmol Target Concentration: 0.1 – 0.2 M

| Component | Equivalents | Role | Recommended Reagent |
|--------------|-----------------|--------------|---|
| Substrate | 1.0 equiv | Electrophile | 4-(2-Bromoethylidene)oxane |
| Boronic Acid | 1.2 – 1.5 equiv | Nucleophile | Aryl/Heteroaryl Boronic Acid |
| Catalyst | 3 – 5 mol% | Pd Source | Pd(PPh ₃) ₄ (Tetrakis) or Pd(dppf)Cl ₂ ·DCM |
| Base | 2.0 – 3.0 equiv | Activator | K ₂ CO ₃ (Mild) or Cs ₂ CO ₃ (Faster) |
| Solvent | N/A | Medium | THF/Water (4:1) or DME/Water (3:1) |
| Temperature | N/A | Energy | 60°C (Avoid reflux if possible to limit isomerization) |

Step-by-Step Procedure

- Preparation (Inert Atmosphere):
 - Flame-dry a 2-neck round-bottom flask or a microwave vial.
 - Cool to room temperature under a stream of Argon or Nitrogen.
- Reagent Charging:

- Add the Aryl Boronic Acid (1.2 equiv), Base (K_2CO_3 , 2.0 equiv), and Pd catalyst ($Pd(PPh_3)_4$, 0.05 equiv).
- Note: If using an unstable boronic acid, add it last or in portions.
- Solvent Addition:
 - Add degassed THF and Water (4:1 ratio).
 - Critical: Oxygen must be removed to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands. Sparge with argon for 10-15 minutes.
- Substrate Addition:
 - Add **4-(2-Bromoethylidene)oxane** (1.0 equiv) as a solution in a minimal amount of THF.
 - Why liquid addition? Adding the allylic bromide to the active catalyst mixture ensures immediate engagement with the Pd(0) species, minimizing thermal degradation of the bromide before reaction.
- Reaction:
 - Heat the mixture to 60°C with vigorous stirring.
 - Monitor by TLC or LCMS at 2 hours. Most reactions complete within 4–6 hours.
- Work-up:
 - Cool to room temperature.[1][2][3] Dilute with EtOAc and water.
 - Separate phases.[3] Extract aqueous layer with EtOAc (2x).
 - Wash combined organics with Brine, dry over Na_2SO_4 , and concentrate.[4]
- Purification:
 - Purify via silica gel flash chromatography.

- Tip: The product contains an exocyclic double bond; avoid highly acidic stains or modifiers during purification to prevent isomerization.

Optimization & Troubleshooting Guide

If the standard protocol yields poor results, use this logic tree to optimize.

| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Conversion | Oxidative addition failure or catalyst death. | Switch to Pd(dppf)Cl ₂ (more robust). Increase temp to 80°C. Ensure strict degassing. |
| Protodehalogenation (Product mass = Substrate - Br + H) | -Hydride elimination or moisture issues. | Use anhydrous conditions (Toluene/Dioxane) with CsF or K ₃ PO ₄ as base. |
| Isomerization (Double bond migrates into ring) | Thermal migration or acidic silica. | Lower reaction temperature to 40–50°C. Add 1% Et ₃ N to the eluent during chromatography. |
| Homocoupling (Ar-Ar dimer) | Oxygen presence. | Re-degas solvents. Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the Pd-allyl species. |

Ligand Screening for Tough Substrates

For sterically hindered boronic acids (e.g., ortho-substituted), standard phosphines may fail.

- Recommendation: Use S-Phos or X-Phos precatalysts. These bulky, electron-rich ligands facilitate the transmetalation step, which is often rate-limiting for hindered systems.

References

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- Specific Reagent Data (CAS 21378-20-1)
 - Chemical Registry: 2H-Pyran, 4-(2-bromoethylidene)tetrahydro-. [7] National Center for Biotechnology Information. PubChem Compound Summary. [Link](#)
- Protocol Adaptation Source
 - Yoneda, E. et al. "Practical Guide to Suzuki-Miyaura Coupling." Yoneda Labs Application Notes, 2024. [Link](#)

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